molecular formula C11H15NO B1266730 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol CAS No. 88014-15-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Cat. No.: B1266730
CAS No.: 88014-15-7
M. Wt: 177.24 g/mol
InChI Key: WLRXAYDWKJAYPS-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound features a dihydroisoquinoline ring system attached to an ethanol moiety, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between this compound and AKR1C3 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of AKR1C3 can lead to altered levels of steroid hormones and prostaglandins, which in turn can affect cell proliferation and apoptosis . Additionally, this compound has been observed to modulate the activity of other enzymes and proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of AKR1C3, occupying the oxyanion hole and preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on the metabolic pathways regulated by AKR1C3 . Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of AKR1C3 and other enzymes, potentially leading to cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of target enzymes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s inhibition of AKR1C3 affects the metabolic flux and levels of metabolites in these pathways . Additionally, this compound may influence other metabolic pathways through its interactions with different enzymes and proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in cellular metabolism and gene expression . The subcellular localization of the compound can affect its potency and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives. For instance, the reduction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetaldehyde using sodium borohydride in ethanol can yield the desired compound. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-phenylethylamine with glyoxylic acid in the presence of a reducing agent such as sodium cyanoborohydride can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes. Catalytic hydrogenation of isoquinoline derivatives using palladium on carbon as a catalyst is a common method. The reaction is conducted under high pressure and temperature to ensure complete reduction and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetaldehyde or 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetone.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of chloro or bromo derivatives of the compound.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar structural features but different biological activities.

    2,3-Dihydroquinazolin-4(1H)-one: A compound with a similar dihydroisoquinoline ring system but different functional groups.

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is unique due to its specific combination of the dihydroisoquinoline ring and ethanol moiety. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXAYDWKJAYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289097
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88014-15-7
Record name 88014-15-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethanol (31A) is prepared from 1,2,3,4-tetrahydro-isoquinoline as described for 28A.
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